An In-Depth Technical Guide to 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine: Synthesis, Properties, and Potential Applications
An In-Depth Technical Guide to 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine: Synthesis, Properties, and Potential Applications
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a comprehensive technical overview of 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine, a specialized heterocyclic compound. A thorough search of chemical databases and literature indicates that this specific molecule is not a readily available commercial product and does not have an assigned CAS number at the time of this writing. This suggests it may be a novel compound or a specialized intermediate.
This guide, therefore, focuses on providing a robust theoretical and practical framework for researchers interested in this molecule. We will detail its core identifiers by referencing its closest structural analogs, propose a viable synthetic pathway from a known precursor, and extrapolate its likely chemical properties, potential applications, and safety considerations based on established data from closely related compounds.
Part 1: Core Identifiers and Physicochemical Properties of Key Analogs
Given the absence of direct data for the target compound, we present the identifiers and properties for its most relevant precursor, 3-Amino-2-chloro-4-(trifluoromethyl)pyridine , and a key structural analog, 2-Hydroxy-4-(trifluoromethyl)pyridine . These compounds provide a reliable basis for predicting the behavior of the target molecule.
| Identifier | 3-Amino-2-chloro-4-(trifluoromethyl)pyridine[1] | 2-Hydroxy-4-(trifluoromethyl)pyridine[2][3] |
| CAS Number | 166770-70-3 | 50650-59-4 |
| Molecular Formula | C₆H₄ClF₃N₂ | C₆H₄F₃NO |
| Molecular Weight | 196.56 g/mol | 163.10 g/mol |
| Appearance | Solid, Crystals or Powder, Cream | Solid |
| Melting Point | 53-57 °C | 161-165 °C |
| InChI Key | KFMUXCNJJIWKRE-UHFFFAOYSA-N | IKHLLNMSMFVTLP-UHFFFAOYSA-N |
| SMILES | Nc1c(Cl)nccc1C(F)(F)F | Oc1cc(ccn1)C(F)(F)F |
Part 2: Proposed Synthesis of 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine
The synthesis of the target compound can be logically approached via nucleophilic aromatic substitution (SNAr) on a key precursor. The most viable route starts from the commercially available 3-Amino-2-chloro-4-(trifluoromethyl)pyridine (CAS: 166770-70-3). The chloro-substituent at the 2-position can be displaced by a hydroxide or protected hydroxide group.
Rationale for Synthetic Strategy:
The pyridine ring is electron-deficient, which is further enhanced by the strong electron-withdrawing effect of the trifluoromethyl (-CF₃) group. This electronic character makes the ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the activating group. In this case, the chloro-substituent is well-positioned for displacement. A strong nucleophile like hydroxide, under appropriate conditions, can effectively replace the chlorine atom to yield the desired 4-hydroxypyridine tautomer.
Detailed Step-by-Step Protocol (Theoretical):
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Reaction Setup: To a pressure-rated reaction vessel, add 3-Amino-2-chloro-4-(trifluoromethyl)pyridine (1.0 eq).
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Solvent and Reagent Addition: Add a suitable high-boiling point solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Add an aqueous solution of a strong base, for example, 2-3 equivalents of sodium hydroxide or potassium hydroxide.
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Reaction Conditions: Seal the vessel and heat the mixture to a temperature between 120-160 °C. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
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Work-up and Neutralization: After cooling to room temperature, carefully quench the reaction mixture by pouring it into cold water. Acidify the aqueous solution with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 7. This step is crucial as it neutralizes the excess base and protonates the resulting pyridinolate to form the hydroxypyridine.
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Extraction: Extract the aqueous layer multiple times with an organic solvent like ethyl acetate. The choice of solvent may need optimization based on the product's polarity.
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Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the final product, 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine.
Caption: Proposed Synthesis Workflow
Part 3: Expected Chemical Properties and Reactivity
The chemical nature of 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine is dictated by the interplay of its three key functional groups on the pyridine scaffold.
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Tautomerism: The 4-hydroxy pyridine moiety is expected to exist in equilibrium with its pyridone tautomer, 3-Amino-2-(trifluoromethyl)-1H-pyridin-4-one. The exact position of this equilibrium will depend on the solvent and physical state.
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Acidity/Basicity: The pyridine nitrogen provides a basic site, though its basicity will be significantly reduced by the electron-withdrawing -CF₃ group. The hydroxyl group is weakly acidic, and the amino group is also basic.
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Nucleophilicity: The amino group is a primary nucleophile and can participate in reactions such as acylation, alkylation, and diazotization.
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Electrophilic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the ring nitrogen and the -CF₃ group.
Part 4: Potential Applications in Research and Drug Development
Trifluoromethylpyridine scaffolds are highly valued in medicinal chemistry.[4][5][6] The trifluoromethyl group can enhance metabolic stability, improve cell membrane permeability, and increase binding affinity to biological targets.[4][7] Aminopyridine and hydroxypyridine structures are also common motifs in bioactive molecules.
Based on these precedents, 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine could serve as a valuable building block or a final active pharmaceutical ingredient (API) in several therapeutic areas:
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Kinase Inhibitors: Many kinase inhibitors utilize a heterocyclic core that forms hydrogen bonds with the hinge region of the ATP-binding pocket. The amino and hydroxy groups of the target molecule are well-suited to act as hydrogen bond donors and acceptors.
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CNS-Active Agents: The pyridine scaffold is a common feature in drugs targeting the central nervous system. The lipophilicity imparted by the -CF₃ group could aid in crossing the blood-brain barrier.
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Agrochemicals: Trifluoromethylpyridines are key components in a variety of modern herbicides and insecticides.[8]
Caption: Hypothetical Drug-Receptor Interaction
Part 5: Safety and Handling
No specific safety data exists for 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine. Therefore, it must be handled with extreme caution, assuming it is hazardous. The safety profile should be inferred from its precursors and analogs.
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3-Amino-2-chloro-4-(trifluoromethyl)pyridine: Is classified as acutely toxic if swallowed (Acute Tox. 3), causes skin and eye irritation, and may cause respiratory irritation.
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Aminopyridines (General): This class of compounds is often toxic and can be readily absorbed through the skin.[9][10][11][12] They may cause irritation to the skin, eyes, and respiratory tract.
-
Hydroxypyridines: Can also be irritants. For example, 2-Hydroxy-4-(trifluoromethyl)pyridine is harmful if swallowed and can cause serious eye damage.[3]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always use chemical-resistant gloves, a lab coat, and safety goggles or a face shield.
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Exposure Avoidance: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
References
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Key Uses of Trifluoromethylpyridine Derivatives in Pharma. (n.d.). Retrieved from [Link]
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Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]
- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142.
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s d fine-chem limited. (n.d.). 4-aminopyridine. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 4-hydroxypyridines.
- Google Patents. (n.d.). Process for preparing 4-hydroxypyridines.
- Fujikawa, K., & Tsukamoto, M. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of pesticide science, 46(2), 125-142.
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Loba Chemie. (2013). 4-AMINOPYRIDINE For Synthesis MSDS. Retrieved from [Link]
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Biochem Chemopharma. (n.d.). safety data sheet sds/msds 2-amino pyridine. Retrieved from [Link]
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J. Braz. Chem. Soc. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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Clevenard. (2023). Understanding the Importance of 2-HYDROXY-6-(TRIFLUOROMETHYL)PYRIDINE in Organic Chemistry. Retrieved from [Link]
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PubChem. (n.d.). 2-Hydroxy-4-(trifluoromethyl)pyridine. Retrieved from [Link]
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Huimeng Bio-tech. (n.d.). 2-Hydroxy-6-(trifluoromethyl)pyridine (HTF). Retrieved from [Link]
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PubMed. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Retrieved from [Link]
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Wikipedia. (n.d.). Pyridines. Retrieved from [Link]
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